

Fmoc-NMe-PEG4-NHS ester storage and handling best practices.

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Compound of Interest

Compound Name: *Fmoc-NMe-PEG4-NHS ester*

Cat. No.: *B1192723*

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Fmoc-NMe-PEG4-NHS Ester: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and use of **Fmoc-NMe-PEG4-NHS ester**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Fmoc-NMe-PEG4-NHS ester**?

A1: **Fmoc-NMe-PEG4-NHS ester** should be stored at -20°C for long-term stability.^{[1][2][3]} Some suppliers suggest storage at 2-8°C is also acceptable.^[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.^[5] It is crucial to keep the product in a dry environment and protected from light.^[6]

Q2: How should I handle the compound upon receiving it?

A2: The compound is typically shipped at ambient temperature.^{[2][7]} Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester. It is best practice to handle the solid under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Q3: In which solvents is **Fmoc-NMe-PEG4-NHS ester** soluble?

A3: **Fmoc-NMe-PEG4-NHS ester** is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).^{[1][2][7][8]}

Q4: What is the primary application of **Fmoc-NMe-PEG4-NHS ester**?

A4: This compound is a polyethylene glycol (PEG)-based linker used in bioconjugation and peptide synthesis.^{[4][9]} The NHS ester group reacts with primary amines on molecules like proteins or amine-modified oligonucleotides, while the Fmoc-protected amine can be deprotected for further conjugation, making it a useful tool in the synthesis of PROTACs and other complex biomolecules.^{[5][10][11]} The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.^{[7][8][12]}

Q5: What is the shelf life of **Fmoc-NMe-PEG4-NHS ester**?

A5: One supplier indicates a shelf life of 1095 days when stored correctly.^[1] However, it is always best to refer to the certificate of analysis provided with your specific lot.

Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low Conjugation Efficiency	1. Hydrolysis of NHS ester: The compound was exposed to moisture before or during the reaction. 2. Incorrect pH: The pH of the reaction buffer is not optimal for the reaction between the NHS ester and the primary amine. 3. Steric Hindrance: The primary amine on the target molecule is not easily accessible.	1. Ensure the compound is warmed to room temperature before opening. Handle under an inert atmosphere. Use anhydrous solvents. 2. Maintain a pH between 7.2 and 8.5 for the conjugation reaction. 3. Increase the reaction time or temperature. Consider using a linker with a longer spacer arm.
Premature Fmoc Group Removal	1. Basic conditions: The reaction or purification conditions are too basic, leading to the cleavage of the Fmoc protecting group.	1. Avoid strongly basic conditions during the conjugation step. Use a neutral or slightly basic buffer (pH 7.2-8.5). If purification is required before Fmoc removal, use methods compatible with the Fmoc group, such as silica gel chromatography with non-basic eluents.
Poor Solubility of the Conjugate	1. Insufficient PEGylation: The target molecule is highly hydrophobic.	1. Consider using a PEG linker with a longer PEG chain to further enhance aqueous solubility.
Presence of Side Products	1. Reaction with secondary amines: The NHS ester has reacted with secondary amines on the target molecule. 2. Hydrolysis of NHS ester: The NHS ester has hydrolyzed to the corresponding carboxylic acid.	1. NHS esters can react with secondary amines, albeit at a slower rate than with primary amines. If your target molecule contains both, consider optimizing the stoichiometry and reaction time to favor reaction with the primary amine. 2. This is a common

side reaction. Ensure anhydrous conditions and use the reagent promptly after preparing the solution.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Primary Amine

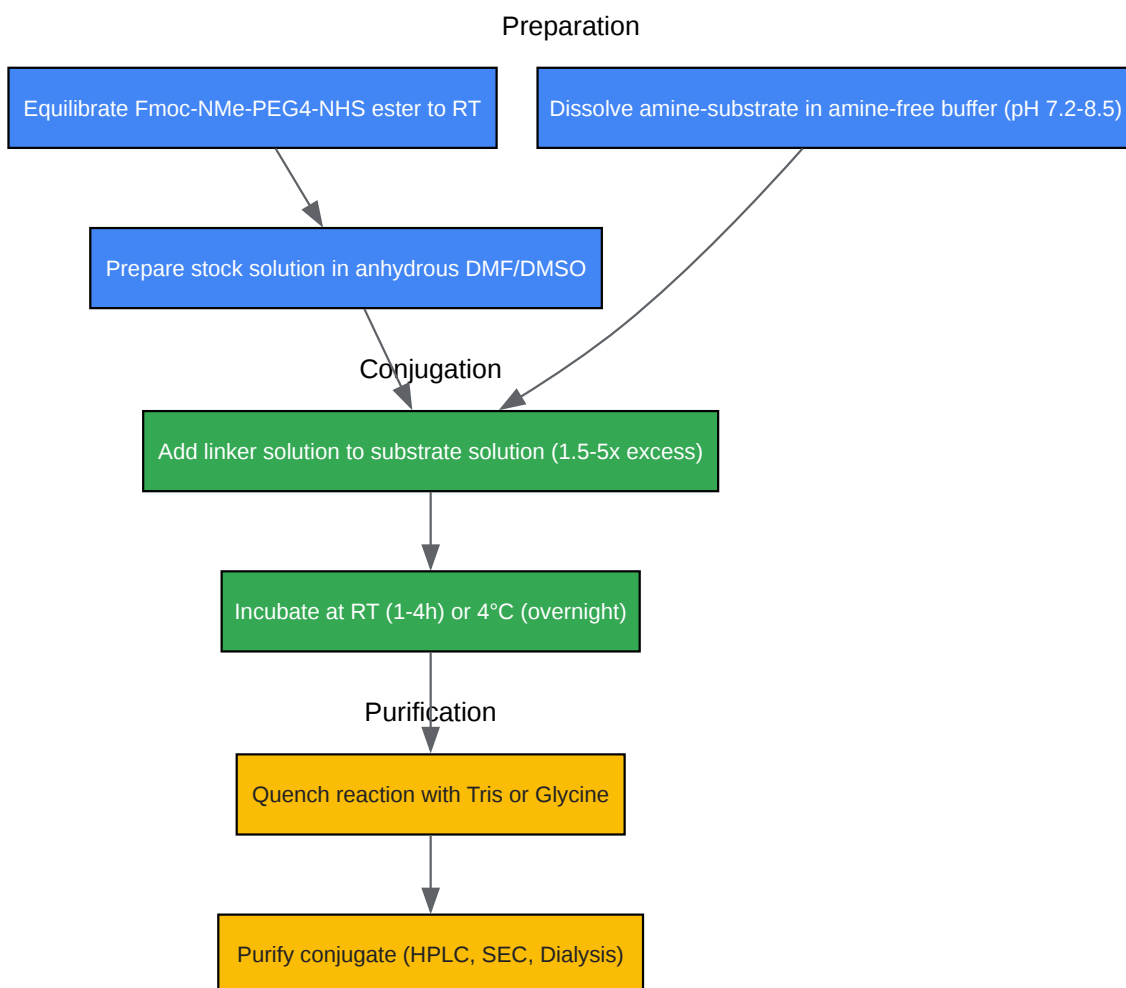
- Preparation of Reagents:
 - Allow the vial of **Fmoc-NMe-PEG4-NHS ester** to warm to room temperature before opening.
 - Prepare a stock solution of the linker in an anhydrous polar aprotic solvent such as DMF or DMSO. A typical concentration is 10-100 mM.
 - Dissolve the amine-containing substrate in a suitable reaction buffer. A common choice is phosphate-buffered saline (PBS) at pH 7.4 or borate buffer at pH 8.5. The buffer should be free of primary amines (e.g., Tris).
- Conjugation Reaction:
 - Add a 1.5 to 5-fold molar excess of the **Fmoc-NMe-PEG4-NHS ester** solution to the solution of the amine-containing substrate.
 - The final concentration of the organic solvent from the linker stock solution should ideally be kept below 10% (v/v) to avoid denaturation of protein substrates.
 - Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.
- Quenching and Purification:
 - Quench any unreacted NHS ester by adding a small molecule with a primary amine, such as Tris or glycine, at a final concentration of approximately 50 mM.

- Purify the resulting conjugate using standard techniques such as dialysis, size exclusion chromatography, or reverse-phase HPLC.

Protocol 2: Fmoc Deprotection

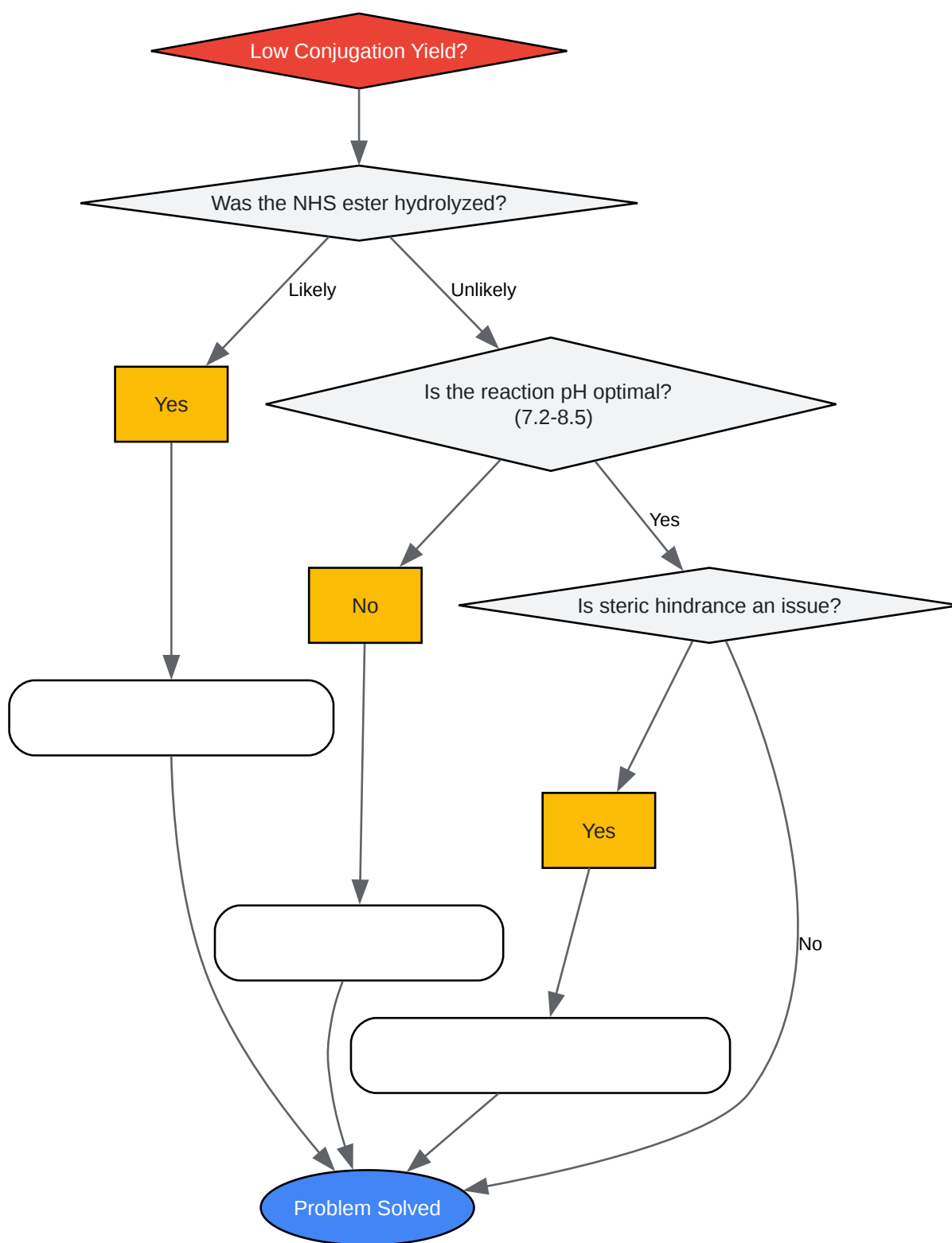
- Deprotection Reaction:
 - Dissolve the Fmoc-protected conjugate in a suitable solvent (e.g., DMF).
 - Add a 20% (v/v) solution of piperidine in DMF to the conjugate solution.
 - Let the reaction proceed at room temperature for 30-60 minutes.
- Purification:
 - Remove the piperidine and the dibenzofulvene-piperidine adduct by repeated precipitation of the product in a suitable non-polar solvent (e.g., diethyl ether) or by purification using reverse-phase HPLC.

Visual Guides



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Caption: Experimental workflow for a typical conjugation reaction.



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